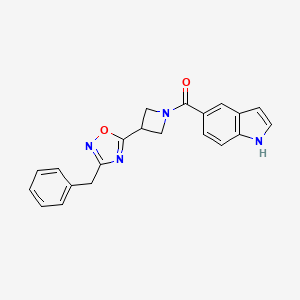![molecular formula C23H19ClN4O4 B2797150 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 923165-88-2](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrido[3,2-d]pyrimidinone derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of interest in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of different organic precursors under specific conditions . The exact method would depend on the specific substituents on the pyrimidine ring.科学的研究の応用
Synthesis and Biological Activities of Pyrido[3,2-d]pyrimidin Derivatives
Antitumor Activities : Compounds within the pyrido[3,2-d]pyrimidin framework have been synthesized and evaluated for their antitumor activities. Studies reveal that certain derivatives show selective anti-tumor activities, with structural configurations contributing significantly to their efficacy. For instance, derivatives of pyrido[3,2-d]pyrimidin with specific substituents have demonstrated appreciable cancer cell growth inhibition across various cancer cell lines, highlighting the importance of chemical modifications for enhanced biological activities (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities : Novel heterocyclic compounds containing the pyrido[3,2-d]pyrimidin moiety have also been synthesized and shown to possess significant antimicrobial and antifungal activities. These findings suggest the potential of these compounds in developing new therapeutic agents against resistant microbial strains (Nunna et al., 2014).
Mechanochemical Synthesis and Molecular Recognition : Research into the solid-state behavior of related compounds, like Apremilast, indicates that π-philic molecular recognition plays a crucial role in the formation of solvates and cocrystals. This property is utilized in mechanochemical synthesis, providing insights into the molecular interactions and structural integrity of these compounds in the solid state (Dudek et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with N-(4-methoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "N-(4-methoxyphenyl)acetamide" ], "Reaction": [ "4-chlorobenzaldehyde is condensed with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "4-chlorobenzylbarbituric acid is then reacted with N-(4-methoxyphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide." ] } | |
CAS番号 |
923165-88-2 |
分子式 |
C23H19ClN4O4 |
分子量 |
450.88 |
IUPAC名 |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-10-8-17(9-11-18)26-20(29)14-27-19-3-2-12-25-21(19)22(30)28(23(27)31)13-15-4-6-16(24)7-5-15/h2-12H,13-14H2,1H3,(H,26,29) |
InChIキー |
NCUUFMHVRNKVFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



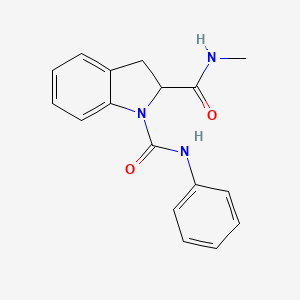


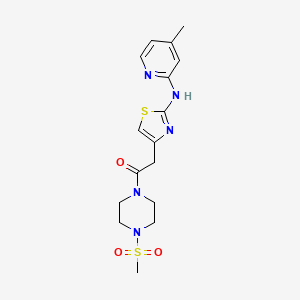
![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)
![2-Chloro-N-[(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]propanamide](/img/structure/B2797075.png)
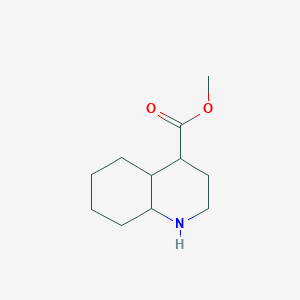
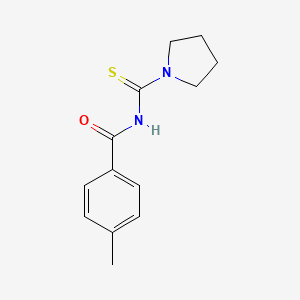
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2797079.png)
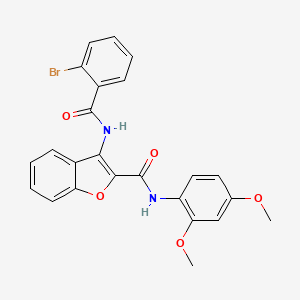
![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)
![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2797087.png)
![methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2797089.png)
